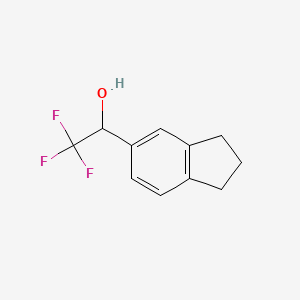![molecular formula C10H14O4 B13588093 3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid is a spirocyclic compound featuring a unique structure with two cyclobutane rings sharing a single carbon atom.
Vorbereitungsmethoden
The synthesis of 3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid typically involves the alkylation of malonic esters with the tetrabromide of pentaerythritol. This method is modeled after the work on spiropentane . The reaction conditions generally include the use of strong bases and controlled temperatures to ensure the formation of the spirocyclic structure.
Analyse Chemischer Reaktionen
3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for benzene rings in drug design, potentially improving the pharmacokinetic properties of therapeutic agents.
Materials Science: The unique spirocyclic structure can be utilized in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: This compound can be used as a probe to study the interactions of spirocyclic structures with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. This interaction can mimic the behavior of benzene rings, allowing it to engage in similar binding interactions with enzymes, receptors, and other biological molecules . The pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic compounds such as:
Spiro[2.4]heptane: Features cyclopropyl and cyclopentyl rings sharing one carbon.
Bicyclo[1.1.1]pentane: Known for its rigid structure and use as a bioisostere for benzene.
Cubane: Another rigid structure used in medicinal chemistry for its unique properties.
The uniqueness of 3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid lies in its ability to mimic the mono-, meta-, and para-substituted benzene rings, making it a versatile scaffold in drug design .
Eigenschaften
Molekularformel |
C10H14O4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-methoxycarbonylspiro[3.3]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-14-9(13)7-5-6(8(11)12)10(7)3-2-4-10/h6-7H,2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
QDUZRHHNJDGBSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C12CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
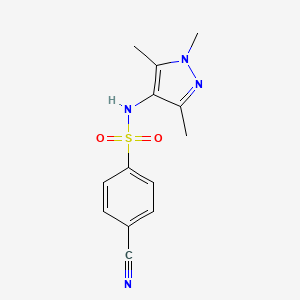

![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
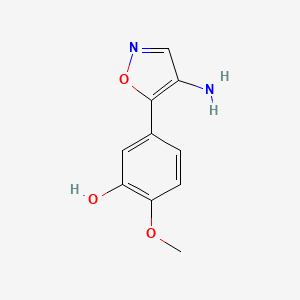
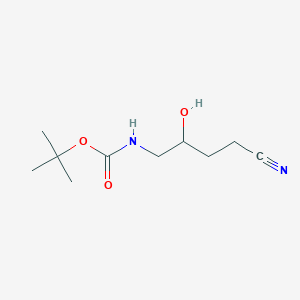

![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
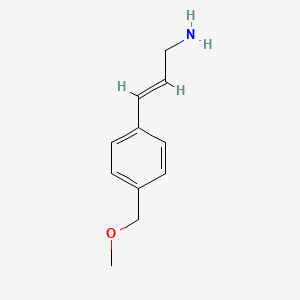
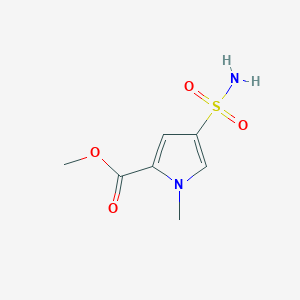
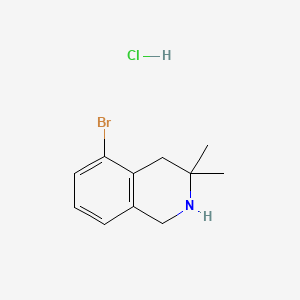
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)

